

Comparing the efficacy of Pim1-IN-4 with other PIM1 inhibitors.

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Compound of Interest

Compound Name: Pim1-IN-4

Cat. No.: B15615176

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A Comparative Guide to the Efficacy of PIM1 Kinase Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PIM1 inhibitor, **Pim1-IN-4**, with other notable alternatives. The following sections detail the biochemical potency, cellular activity, and methodologies for evaluating these compounds, supported by experimental data.

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis.^{[1][2]} Their overexpression is implicated in various hematologic malignancies and solid tumors, making them attractive targets for cancer therapy.^[2] This guide focuses on comparing the efficacy of several small molecule inhibitors targeting PIM1.

Comparative Efficacy of PIM1 Inhibitors

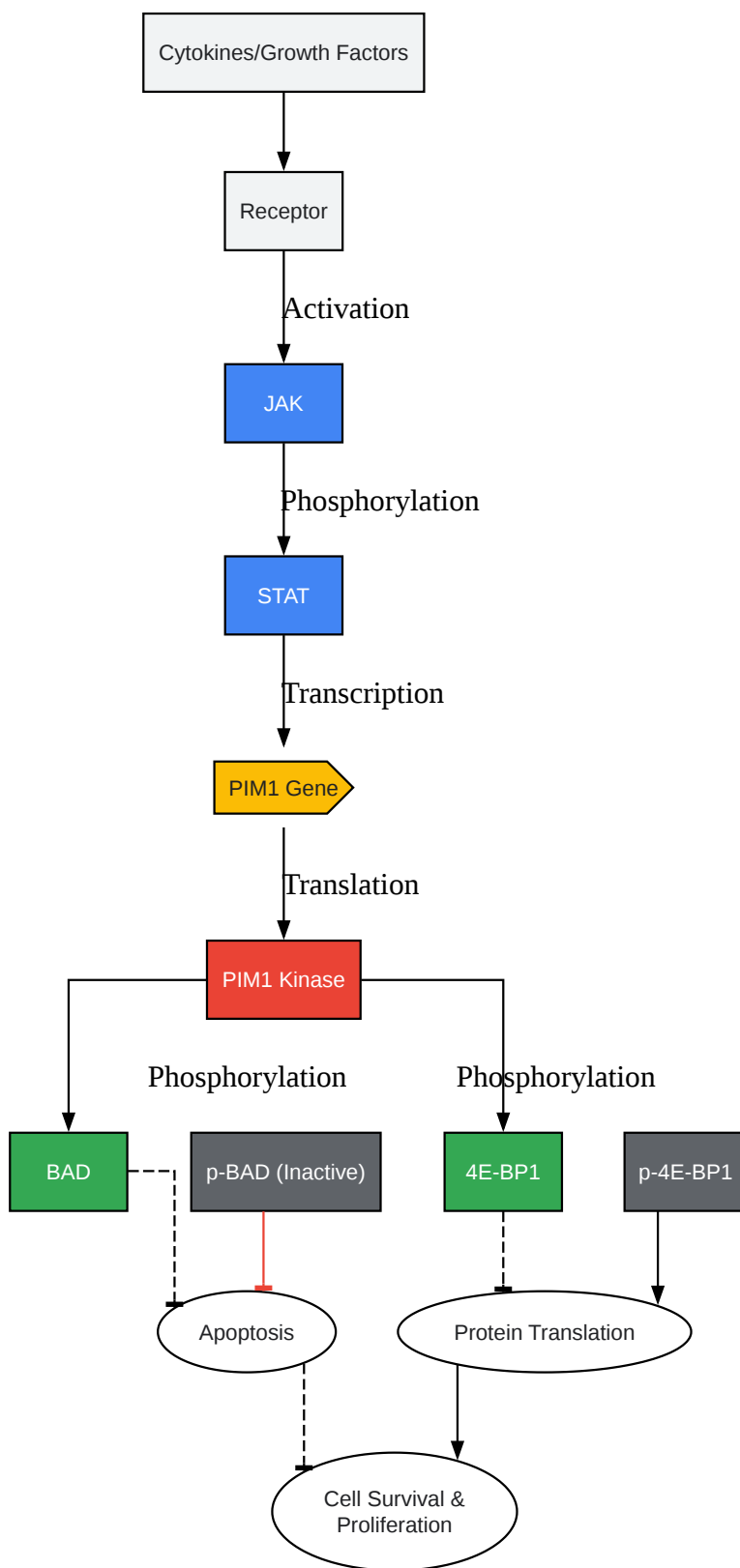
The inhibitory activity of various compounds against PIM kinases is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (K_i). The table below summarizes the available data for **Pim1-IN-4** and other selected PIM1 inhibitors.

Inhibitor	Target(s)	PIM1 IC50/Ki	PIM2 IC50/Ki	PIM3 IC50/Ki	Cellular Activity (Example)
Pim1-IN-4 (Pim-1 kinase inhibitor 4)	PIM1	17.01 nM (IC50)[3]	-	-	PC-3 cell growth inhibition (IC50 = 16 nM)[4]
AZD1208	Pan-PIM	0.4 nM (IC50) [5]	5 nM (IC50) [5]	1.9 nM (IC50) [5]	Induces autophagy, cell cycle arrest, and apoptosis.[5]
SGI-1776	PIM1, Flt3	7 nM (IC50) [5]	363 nM (IC50)	69 nM (IC50)	Induces apoptosis and autophagy.[5]
CX-6258	Pan-PIM	5 nM (IC50) [1]	25 nM (IC50) [1]	16 nM (IC50) [1]	Antiproliferati ve activity in various cancer cell lines.
SMI-16a	PIM1, PIM2	150 nM (IC50)[5]	20 nM (IC50) [5]	-	-
PIM447 (LGH447)	Pan-PIM	6 pM (Ki)[5]	18 pM (Ki)[5]	9 pM (Ki)[5]	Induces apoptosis.[5]
TP-3654	PIM1, PIM3	5 nM (Ki)[5]	239 nM (Ki)	42 nM (Ki)[5]	-

Note: IC50 and Ki values can vary depending on the specific assay conditions.

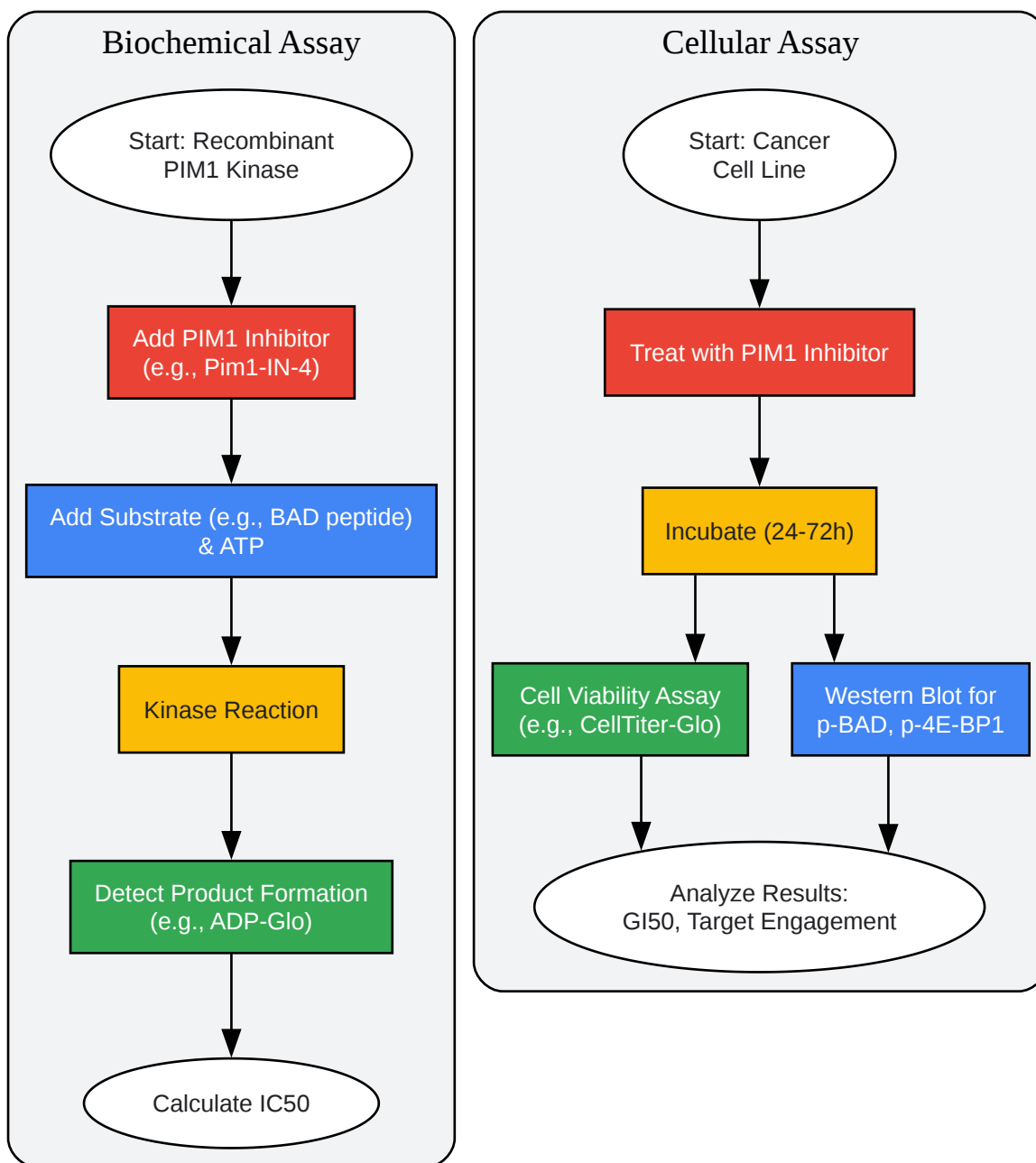
Visualizing Key Cellular Processes

To understand the context in which these inhibitors function, the following diagrams illustrate the PIM1 signaling pathway and a general workflow for evaluating inhibitor efficacy.



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PIM1 Signaling Pathway

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